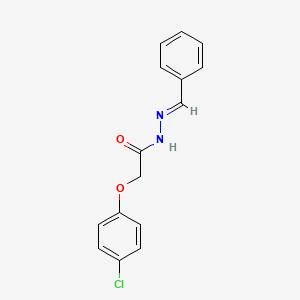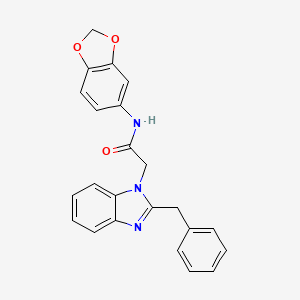![molecular formula C22H21F3N4O2S B2480429 1-{4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzoyl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine CAS No. 2309598-75-0](/img/structure/B2480429.png)
1-{4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzoyl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzoyl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine is a complex organic compound that features a thiazole ring, a benzoyl group, a pyridine ring, and a piperazine ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound contains an imidazole ring and a thiazole ring , both of which are found in many biologically active compounds.
Mode of Action
Compounds containing imidazole and thiazole rings are known to interact with various biological targets and exhibit a broad range of chemical and biological properties .
Biochemical Pathways
Imidazole and thiazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The specific pathways affected by this compound would depend on its specific targets, which are currently unknown.
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents , and thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s bioavailability.
Result of Action
Compounds containing imidazole and thiazole rings are known to exhibit a broad range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzoyl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the benzoyl group and the pyridine ring. The final step involves the formation of the piperazine ring and its attachment to the rest of the molecule. Common reagents used in these reactions include thionyl chloride, trifluoromethylpyridine, and piperazine .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The process may also involve purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
1-{4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzoyl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Scientific Research Applications
1-{4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzoyl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential use as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2,4-Disubstituted thiazoles: These compounds also contain a thiazole ring and exhibit similar biological activities.
Thiazole derivatives: These compounds share the thiazole ring structure and have diverse biological activities, including antimicrobial and anti-inflammatory properties.
Uniqueness
1-{4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzoyl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Its trifluoromethyl group, in particular, enhances its stability and biological activity compared to other similar compounds .
Properties
IUPAC Name |
[4-[(4-methyl-1,3-thiazol-2-yl)methoxy]phenyl]-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F3N4O2S/c1-15-14-32-20(27-15)13-31-18-5-2-16(3-6-18)21(30)29-10-8-28(9-11-29)19-7-4-17(12-26-19)22(23,24)25/h2-7,12,14H,8-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWLDXIIUQDAVOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)COC2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=NC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 3-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B2480350.png)

![N-(4-methoxyphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2480352.png)




![1-Phenylmethoxycarbonyl-2,3,4,5,6,7,8,8a-octahydrocyclohepta[b]pyrrole-3a-carboxylic acid](/img/structure/B2480362.png)

![1-phenethyl-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2480365.png)
![8-[(3,3-diphenylpropyl)amino]-3-methyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2480368.png)
